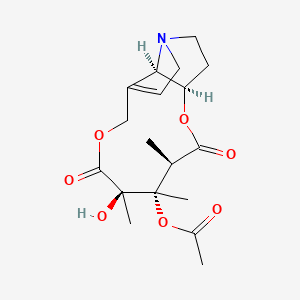

![molecular formula C17H8F12N2O B1605647 1,3-Bis[3,5-bis(trifluorometil)fenil]urea CAS No. 3824-74-6](/img/structure/B1605647.png)

1,3-Bis[3,5-bis(trifluorometil)fenil]urea

Descripción general

Descripción

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, also known as BTFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTFMU is a white crystalline solid that is highly soluble in organic solvents such as dichloromethane and acetonitrile. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.

Aplicaciones Científicas De Investigación

Organocatálisis

En la última década, el uso de derivados de (tio)urea como organocatalizadores en química orgánica ha aumentado rápidamente. Una de las características clave es su capacidad de activar sustratos y posteriormente estabilizar las cargas negativas que se están desarrollando parcialmente (por ejemplo, oxianiones) en los estados de transición empleando enlaces de hidrógeno dobles explícitos .

Derivación Química

Este compuesto se puede utilizar para la derivatización química de superficies modelo funcionalizadas con amino, amino tiolato en Au, amino siloxano en Si y láminas y películas de polietileno (PE) .

Síntesis de Tioureas que Contienen Sulfonimidilo Enlazadas con Etileno

Se puede utilizar en la síntesis de tioureas que contienen sulfonimidilo enlazadas con etileno .

Activación de los Canales de Potasio del Gen Relacionado con Ether-a-go-go Humano

El compuesto de difenilurea 1,3-bis- (2-hidroxi-5-trifluorometil-fenil)-urea (NS1643) se ha desarrollado y probado por su capacidad para aumentar la actividad de los canales ERG humanos (HERG) expresados heterólogamente .

Fabricación Química

Este compuesto está disponible para su compra en fabricantes de productos químicos, lo que sugiere su uso en varias reacciones y procesos químicos .

Uso en Investigación

Este compuesto está etiquetado como “Solo para uso en investigación”, lo que indica su aplicación en varios proyectos de investigación científica .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea are the human ether-a-go-go-related gene (HERG) potassium channels and the α-subunit of the channel . These channels play a crucial role in the electrical activity of the heart and nervous system.

Mode of Action

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea interacts with its targets by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This interaction leads to changes in the activity of the HERG channels .

Biochemical Pathways

The compound affects the biochemical pathways involved in the regulation of electrical activity in the heart and nervous system. By interacting with the HERG potassium channels, it influences the flow of potassium ions, which is essential for the repolarization phase of the cardiac action potential .

Result of Action

The activation of HERG channels by 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea results in increased steady-state and tail current at all voltages tested . This can have significant effects at the molecular and cellular levels, potentially influencing heart rhythm and nervous system function.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea are not fully understood yet. It is known that thiourea derivatives, such as 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are commonly used as hydrogen-bond donors in the activation of carbonyls, nitroolefins, imines, etc . They have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Molecular Mechanism

The molecular mechanism of action of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is not well defined. It is known that thiourea derivatives can activate substrates and stabilize partially developing negative charges in the transition states, which suggests that they may interact with biomolecules in a similar manner .

Propiedades

IUPAC Name |

1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCOMBKZFUMALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333044 | |

| Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3824-74-6 | |

| Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

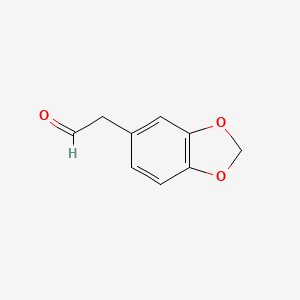

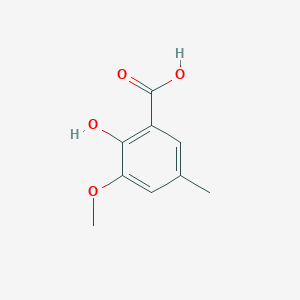

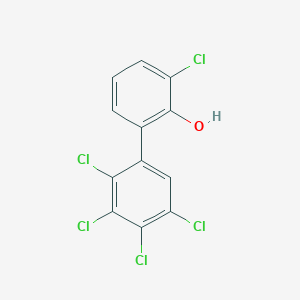

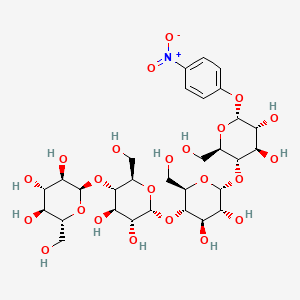

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)